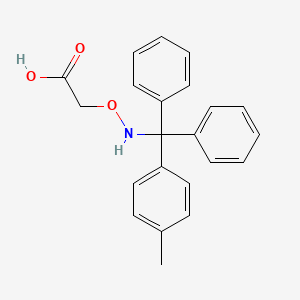

4-Methyltrityl-aminooxyacetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

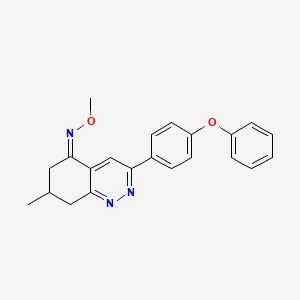

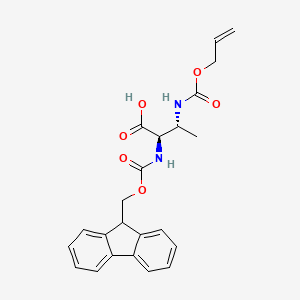

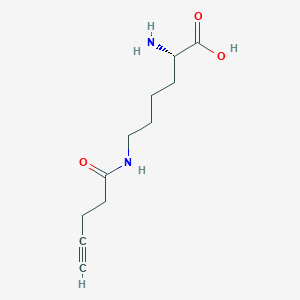

“Mtt-AOAc-OH” is also known as 4-Methyltrityl-aminooxyacetic acid . It has a molecular weight of 347.41 g/mol and a chemical formula of C22H21NO3 . .

Chemical Reactions Analysis

“Mtt-AOAc-OH” is likely to be involved in similar reactions as the MTT reagent. In cell metabolic activity assays, NAD(P)H-dependent cellular oxidoreductase enzymes can reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color .Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 4-Methyltrityl-aminooxyacetic acid, also known as Mtt-AOAc-OH, is aminobutyrate aminotransferase . This enzyme plays a crucial role in the metabolism of gamma-aminobutyric acid (GABA), a key neurotransmitter in the central nervous system .

Mode of Action

Mtt-AOAc-OH acts as an inhibitor of aminobutyrate aminotransferase . By inhibiting this enzyme, Mtt-AOAc-OH effectively increases the level of GABA in tissues . This results in changes to neurotransmission processes, potentially affecting mood, sleep, and other neurological functions .

Biochemical Pathways

The inhibition of aminobutyrate aminotransferase by Mtt-AOAc-OH affects the GABA shunt , a sub-pathway of the citric acid cycle . This pathway is responsible for the synthesis and degradation of GABA. By inhibiting aminobutyrate aminotransferase, Mtt-AOAc-OH disrupts the normal functioning of this pathway, leading to an accumulation of GABA .

Result of Action

The primary molecular effect of Mtt-AOAc-OH’s action is the increase in GABA levels in tissues due to the inhibition of aminobutyrate aminotransferase . This can lead to changes in neurotransmission and potentially influence various neurological functions. The specific cellular effects can vary depending on the tissue and cell type, as well as the overall physiological state of the organism.

Biochemical Analysis

Biochemical Properties

4-Methyltrityl-aminooxyacetic acid plays a vital role in biochemical reactions, particularly as an inhibitor of pyridoxal phosphate-dependent enzymes. This compound interacts with enzymes such as cystathionine beta-synthase, which is involved in the transsulfuration pathway responsible for the biosynthesis of cysteine and production of hydrogen sulfide . The interaction between this compound and cystathionine beta-synthase results in the formation of a dead-end PLP-bound intermediate, effectively inhibiting the enzyme’s activity . Additionally, this compound has been shown to inhibit glutamate decarboxylase and GABA-transaminase, impacting the synthesis and metabolism of neurotransmitters .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In colon cancer cells, this compound has been observed to suppress mitochondrial respiration and glycolytic function, leading to cell cycle arrest in the G0/G1 phase . Furthermore, this compound influences cell signaling pathways by inhibiting hydrogen sulfide production, which is known to promote tumor growth and proliferation . The compound also affects gene expression by altering the activity of enzymes involved in metabolic pathways, thereby impacting cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds tightly to cystathionine beta-synthase, forming a stable PLP-bound intermediate that inhibits the enzyme’s catalytic activity . This inhibition disrupts the production of hydrogen sulfide, a key signaling molecule in various physiological processes . Additionally, this compound inhibits other pyridoxal phosphate-dependent enzymes, such as glutamate decarboxylase and GABA-transaminase, by forming similar stable intermediates . These interactions result in changes in gene expression and enzyme activity, ultimately affecting cellular function and metabolism.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as temperatures below -15°C . Over time, the effects of this compound on cellular function may change due to its degradation or interaction with other biomolecules. Long-term in vitro and in vivo studies have demonstrated that the compound can maintain its inhibitory effects on enzymes and cellular processes for extended periods, although its efficacy may decrease over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving colon cancer xenografts in mice, higher doses of the compound (e.g., 1 mg/kg/day) significantly reduced tumor growth and metastasis formation . At lower doses, the compound’s efficacy was diminished, indicating a threshold effect . Additionally, high doses of this compound may lead to toxic or adverse effects, such as elevated plasma homocysteine levels . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with pyridoxal phosphate-dependent enzymes. The compound inhibits cystathionine beta-synthase, disrupting the transsulfuration pathway and reducing hydrogen sulfide production . This inhibition affects metabolic flux and metabolite levels, particularly those related to cysteine and glutathione biosynthesis . Additionally, this compound impacts the metabolism of neurotransmitters by inhibiting glutamate decarboxylase and GABA-transaminase, leading to altered levels of glutamate and GABA .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with specific transporters and binding proteins. The compound is likely transported across cell membranes by amino acid transporters, which facilitate its uptake and distribution within cells . Once inside the cell, this compound may interact with binding proteins that influence its localization and accumulation in specific cellular compartments . These interactions are crucial for the compound’s activity and function within the cell.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound may localize to mitochondria, where it inhibits enzymes involved in energy metabolism . Additionally, this compound may be directed to other cellular compartments, such as the cytoplasm or nucleus, depending on its interactions with specific targeting signals and binding proteins . These localization patterns are essential for the compound’s activity and function within the cell.

Properties

IUPAC Name |

2-[[(4-methylphenyl)-diphenylmethyl]amino]oxyacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO3/c1-17-12-14-20(15-13-17)22(23-26-16-21(24)25,18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15,23H,16H2,1H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDEFZEWNSNQNAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NOCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2,3-Difluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6352166.png)

![1-[(2,3-Difluorophenyl)methyl]-1,4-diazepane](/img/structure/B6352167.png)

![Maleimido-PEG(4)-[PEG(24)-OMe]3 ester](/img/structure/B6352230.png)

![2-[(Oxan-4-yl)amino]acetonitrile](/img/structure/B6352234.png)